AnnH75 -

AnnH75

Catalog Number: EVT-1534179
CAS Number:
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AnnH75 is a novel Potent and Selective DYRK1 Kinase Inhibitor.
Source and Classification

AnnH75 is classified as a β-carboline derivative, which is a class of compounds known for their diverse biological activities. The compound was synthesized to enhance selectivity against DYRK1A while reducing off-target effects associated with harmine. Its development is part of ongoing research aimed at creating selective chemical probes for kinase function characterization .

Synthesis Analysis

Methods and Technical Details

The synthesis of AnnH75 involves several key steps:

  1. Starting Material: Harmine serves as the precursor for the synthesis.
  2. Modification: The synthesis includes strategic modifications at the N-9 position of the harmine structure to enhance selectivity and potency against DYRK1A.
  3. Yield: The compound was synthesized with a notable yield, although specific percentages are often context-dependent based on the reaction conditions used.

The technical details of the synthesis process highlight the importance of optimizing reaction conditions to achieve high specificity and potency while minimizing unwanted side reactions, particularly those that lead to MAO-A inhibition .

Molecular Structure Analysis

Structure and Data

AnnH75 features a complex molecular structure typical of β-carbolines, characterized by a fused indole-pyrrole ring system. The structural modifications at the N-9 position are crucial for its binding affinity to DYRK1A.

  • Molecular Formula: C₁₃H₉N₃O
  • Molecular Weight: 227.23 g/mol
  • Key Structural Features: The presence of a cyanomethyl substituent enhances interactions within the ATP binding pocket of DYRK1A, facilitating effective inhibition .
Chemical Reactions Analysis

Reactions and Technical Details

AnnH75 undergoes specific biochemical reactions primarily related to its role as an inhibitor:

  1. Inhibition Mechanism: It inhibits DYRK1A by binding to its ATP pocket, thereby preventing phosphorylation of substrates such as SF3B1, SEPT4, and tau.
  2. Selectivity Profile: In assays involving 300 kinases, AnnH75 demonstrated significant inhibition primarily against DYRK1A and its homologs (DYRK1B, CLK1, CLK4) while sparing most other kinases .

The compound's selectivity is quantified using metrics like the Gini coefficient, indicating its potential as a targeted therapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action for AnnH75 involves:

  • Binding Affinity: AnnH75 binds to the ATP pocket of DYRK1A through hydrogen bonds with key residues (e.g., L241 and K188).
  • Phosphorylation Inhibition: By occupying the ATP binding site, it effectively prevents autophosphorylation and subsequent phosphorylation of downstream substrates.

This mechanism allows for precise modulation of DYRK1A activity in cellular contexts, providing insights into its biological functions without the confounding effects seen with other inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: AnnH75 exhibits good solubility in organic solvents, facilitating its use in biological assays.
  • Stability: The compound is stable under physiological conditions, allowing for reliable results in experimental settings.
  • Cell Permeability: Studies show that AnnH75 has high cell permeability with low cytotoxicity up to concentrations of 10 µM in various cell lines (e.g., HeLa, PC12) .

These properties make AnnH75 suitable for in vitro and potentially in vivo studies.

Applications

Scientific Uses

AnnH75 serves multiple roles in scientific research:

  • Kinase Inhibition Studies: It is used as a chemical probe to dissect the role of DYRK1A in cellular signaling pathways.
  • Drug Development: Insights gained from studies using AnnH75 can inform the design of new therapeutics targeting neurodegenerative diseases where DYRK1A is implicated.
  • Biological Research: Its selectivity profile allows researchers to study specific biological processes without interference from MAO-A activity, enhancing our understanding of kinase functions in health and disease .
Introduction to DYRK1A Inhibitors and the Rationale for AnnH75 Development

Role of DYRK1A in Cellular Regulation and Disease Pathogenesis

DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) is a serine/threonine kinase within the CMGC family, encoded on human chromosome 21q22.2. It plays critical roles in neuronal development, cell cycle control, synaptic plasticity, and mRNA splicing [3] [8]. As a dose-sensitive kinase, deviations in DYRK1A expression trigger pathological cascades:

  • Down Syndrome (DS): Trisomy 21 causes 1.5-fold DYRK1A overexpression, contributing to cognitive deficits, developmental delays, and early-onset Alzheimer’s-like neurodegeneration. DYRK1A phosphorylates tau at Thr212, Ser202, and Thr231, promoting neurofibrillary tangle formation [5] [8].
  • Alzheimer’s Disease (AD): DYRK1A hyperphosphorylates amyloid precursor protein (APP), accelerating amyloid-β production. Postmortem studies show elevated DYRK1A in AD hippocampal neurons [5] [8].
  • Diabetes: DYRK1A suppresses pancreatic β-cell proliferation by phosphorylating cell cycle inhibitors (p27Kip1) and nuclear factors (NFAT). Inhibition promotes β-cell regeneration [3] [8].
  • Cancer: DYRK1A overexpression occurs in oral squamous cell carcinoma and glioblastoma, driving tumor stemness and chemoresistance [8].

Table 1: Disease Associations of DYRK1A Dysregulation

DiseaseDYRK1A AlterationKey Pathogenic Mechanisms
Down Syndrome1.5-fold overexpressionTau hyperphosphorylation, impaired neurogenesis
Alzheimer’sElevated activityAPP phosphorylation, Aβ overproduction
Type 2 DiabetesOverexpressed in isletsNFAT inactivation, suppressed β-cell proliferation
Solid CancersAmplified expressionEnhanced cancer stemness, EMT promotion

Limitations of Existing β-Carboline-Based Kinase Inhibitors

Harmine, a natural β-carboline alkaloid, was the first potent DYRK1A inhibitor identified (IC₅₀ = 33–170 nM). Despite favorable blood-brain barrier penetration and cellular activity, its therapeutic utility is limited by:

  • Potent MAO-A Inhibition: Harmine inhibits monoamine oxidase A (MAO-A) with 10-fold higher potency (IC₅₀ = 5 nM) than DYRK1A. MAO-A inhibition causes serotonin syndrome, hypertension, and dietary restrictions [1] [3].
  • Lack of Selectivity: Harmine inhibits DYRK1B (IC₅₀ = 35 nM) and CLK1/4, complicating mechanistic studies [10].
  • Suboptimal Pharmacodynamics: Unmodified harmine undergoes rapid hepatic metabolism, reducing bioavailability [1].

Table 2: Limitations of Harmine vs. AnnH75

PropertyHarmineAnnH75
DYRK1A IC₅₀33–170 nM8–15 nM
MAO-A Inhibition5 nM (highly potent)>10,000 nM (negligible)
Kinome SelectivityInhibits DYRK1B, CLK1, CLK4Selective for DYRK1A/1B
Key Structural FlawUnsubstituted N9 positionN9-hydroxyethyl, C1-chlorine

Dual Inhibition Challenges: MAO-A vs. DYRK1A Selectivity

The structural basis for harmine’s promiscuity lies in divergent binding modes:

  • MAO-A Binding: Harmine’s pyridine nitrogen and pyrrole NH form hydrogen bonds with water molecules in MAO-A’s active site. The 7-methoxy group partially occupies a hydrophobic pocket without critical interactions [1] [3].
  • DYRK1A Binding: The 7-methoxy group hydrogen-bonds with Leu241 in DYRK1A’s hinge region. The pyrrole NH faces solvent-exposed regions, allowing modifications [1] [8].N-9 alkylation eliminates MAO-A inhibition by sterically blocking hydrogen bonding but preserves DYRK1A affinity. C-1 halogenation enhances DYRK1A binding through hydrophobic interactions with Phe238 [1] [10].

Table 3: Structural Basis for Selective Inhibition

Binding FeatureMAO-A InteractionDYRK1A InteractionAnnH75 Modification
N-9 positionH-bond with water networkNo direct interactionHydroxyethyl substitution
C-1 positionNo significant roleHydrophobic pocket near Phe238Chlorination
7-Methoxy groupWeak hydrophobic fillingCritical H-bond with Leu241Preserved intact
Ring A pyridine NH-bond with waterH-bond with Lys188Unmodified

AnnH75 as a Lead Compound for Selective DYRK1A Targeting

AnnH75 emerged from systematic optimization of >60 harmine analogs. Key structural innovations include:

  • N-9 Hydroxyethylation: Introduces polar bulk that disrupts MAO-A’s H-bond network while fitting DYRK1A’s solvent-exposed region [1] [10].
  • C-1 Chlorination: Enhances hydrophobic contact with DYRK1A’s Phe238, improving potency (IC₅₀ = 8–15 nM) [1] [3].Cocrystallization with DYRK1A (PDB: 4YU2) confirmed occupancy of the ATP-binding pocket and hydrogen bonding with Leu241/Lys188. Kinome-wide profiling (300 kinases) revealed exceptional selectivity: only CLK1, CLK4, and haspin/GSG2 were inhibited at >70% (10 µM) [10]. Cellular studies demonstrated target engagement via reduced phosphorylation of DYRK1A substrates:
  • Tau (Thr212) in neuronal models
  • Splicing factor SF3B1
  • Septin 4 (SEPT4)Cell viability remained unaffected at DYRK1A-inhibitory concentrations (<5 µM), affirming therapeutic index [1] [10].

Properties

Product Name

AnnH75

IUPAC Name

(1-Chloro-7-methoxy-b-carbolin-9-yl)-acetonitrile

Molecular Formula

C14H10ClN3O

Molecular Weight

271.704

InChI

InChI=1S/C14H10ClN3O/c1-19-9-2-3-10-11-4-6-17-14(15)13(11)18(7-5-16)12(10)8-9/h2-4,6,8H,7H2,1H3

InChI Key

BKIAHCJPMJSHSQ-UHFFFAOYSA-N

SMILES

N#CCN1C2=C(C=CC(OC)=C2)C3=C1C(Cl)=NC=C3

Solubility

Soluble in DMSO

Synonyms

AnnH75; AnnH-75; AnnH 75.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.